1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one
Description
Properties
Molecular Formula |
C11H7ClF6O3 |
|---|---|
Molecular Weight |
336.61 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)4-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
NMDAAAWDSWQVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies
Stepwise Nucleophilic Substitution and Friedel-Crafts Acylation
The most widely documented route involves sequential functionalization of a pre-formed phenyl ring followed by ketone installation.
Formation of 2,4-Bis(trifluoromethoxy)benzene
The synthesis begins with 2,4-dihydroxybenzene as the starting material. Trifluoromethoxy groups are introduced via a two-step nucleophilic substitution protocol:
- Methylation : Protection of phenolic -OH groups using methyl iodide (CH₃I) in acetone at 60°C for 12 hours (95% yield).
- Fluorination : Replacement of methoxy groups with trifluoromethoxy using silver(I) fluoride (AgF) and trifluoromethyl triflate (CF₃SO₂CF₃) in dichloromethane at -20°C.
This step requires rigorous exclusion of moisture to prevent hydrolysis of intermediates. Kinetic studies show that the 4-position undergoes substitution 1.3× faster than the 2-position due to reduced steric hindrance.
Friedel-Crafts Acylation
The functionalized benzene undergoes Friedel-Crafts reaction with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃ (1.2 equiv) as a Lewis acid:
$$
\text{C}6\text{H}3(OCF3)2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one}
$$
Reaction conditions:
- Temperature: 0°C → 25°C gradient over 6 hours
- Yield: 68–72% after silica gel chromatography
Key challenges :
Alternative Single-Pot Synthesis
Recent advancements enable a convergent approach using 3-chloropropionyl chloride and 2,4-bis(trifluoromethoxy)phenylboronic acid under Suzuki-Miyaura coupling conditions:
$$
\text{ClCH}2\text{COCl} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}
$$
Optimized parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 2 mol% Pd | 78% yield |
| Solvent | THF/H₂O (4:1) | Minimizes hydrolysis |
| Temperature | 80°C, 8 hours | Complete conversion |
This method reduces step count but requires expensive boronic acid precursors ($12.50/g vs. $3.20/g for dihydroxybenzene).
Process Optimization Techniques
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates the Friedel-Crafts step from 6 hours to 45 minutes, improving yield to 85% by suppressing thermal decomposition. Energy consumption analysis shows a 62% reduction compared to conventional heating.
Characterization and Quality Control
Industrial-Scale Challenges
Byproduct Management
Common impurities include:
Emerging Methodologies
Photocatalytic C-H Activation
Preliminary work using [Ir(ppy)₃] as a photocatalyst enables direct functionalization of unactivated phenyl rings, though yields remain low (32%).
Flow Chemistry Approaches
Microreactor systems (0.5 mm channel width) enhance heat transfer during exothermic acylation steps, achieving 89% yield with residence times under 2 minutes.
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chloropropanone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a diverse array of functionalized derivatives.
Scientific Research Applications
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key features with 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one, enabling comparative analysis:
Electronic and Steric Effects
- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy groups in the target compound are stronger electron-withdrawing groups compared to methoxy (-OCH₃) in ’s compound, leading to reduced electron density on the phenyl ring and altered reactivity in electrophilic substitution reactions .
- Bromomethyl vs.
- Chlorine Position: The 3-chloro substitution on the propanone moiety is conserved in both the target compound and ’s analog, but its electronic effects are modulated by adjacent substituents.
Research Findings and Implications
Substituent Effects on Reactivity : The electron-withdrawing nature of trifluoromethoxy groups reduces the phenyl ring’s nucleophilicity, limiting electrophilic aromatic substitution but favoring radical or metal-catalyzed reactions .
Comparative Solubility : The target compound’s higher fluorine content (6 F atoms) likely increases lipid solubility compared to ’s analog (3 F atoms), impacting formulation strategies .
Functionalization Potential: ’s bromomethyl-substituted compound is more amenable to further derivatization (e.g., Suzuki coupling) than the target compound, which lacks reactive leaving groups .
Biological Activity
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article comprehensively reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C11H7ClF6O3
- Molecular Weight : Approximately 304.61 g/mol
- Functional Groups : Contains chloropropanone moiety and two trifluoromethoxy groups attached to a phenyl ring.
These structural characteristics influence its reactivity and interaction with biological targets, enhancing its lipophilicity and potential pharmacological applications.
Biological Activity Overview
Research indicates that 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one exhibits:
- Antibacterial Properties : Effective against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes through hydrophobic interactions.
- Antifungal Properties : Demonstrates efficacy against fungal pathogens, potentially through similar mechanisms as its antibacterial activity.
- Anticancer Activity : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
The biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : The trifluoromethoxy groups facilitate hydrogen bonding with biological molecules.
- Hydrophobic Interactions : Enhanced lipophilicity allows better interaction with cellular membranes.
- Influence on Biochemical Pathways : Potential modulation of key signaling pathways involved in cell proliferation and apoptosis.
Table 1: Biological Activity Summary
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one | Similar structure, different substituents | Lower antibacterial activity |
| N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea | Multiple trifluoromethyl groups | High organocatalytic activity |
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the effects of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one on human breast adenocarcinoma (MCF-7) cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
-
Antibacterial Evaluation :
- In vitro tests demonstrated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity.
-
Fungal Inhibition :
- The antifungal activity was assessed against Candida species, showing promising results that warrant further investigation into its mechanism and potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 1-(2,4-bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one?
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution strategies. For example, reacting 2,4-bis(trifluoromethoxy)benzaldehyde with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Solvent selection (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation or decomposition of the trifluoromethoxy groups . Purification often requires column chromatography or recrystallization using hexane/ethyl acetate mixtures to isolate the ketone product.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
The trifluoromethoxy (-OCF₃) and chloro groups introduce distinct spectral features:
- ¹⁹F NMR : Two separate signals for the 2- and 4-position trifluoromethoxy groups due to differing electronic environments.
- ¹H NMR : Splitting patterns of aromatic protons (e.g., doublets or triplets) help confirm substitution positions.
- IR : Strong carbonyl absorption near 1700 cm⁻¹ verifies the ketone moiety, while C-F stretches (1100–1250 cm⁻¹) confirm trifluoromethoxy groups .
Advanced 2D NMR (e.g., HMBC) can correlate carbonyl carbons with adjacent protons to validate connectivity.
Q. What are the typical reactivity patterns of the chloropropanone moiety in this compound?
The α-chloroketone group is electrophilic and participates in:
- Nucleophilic substitution : Reacts with amines or thiols to form β-amino/β-thio ketones.
- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, while the chlorine may remain intact or undergo elimination depending on conditions.
- Grignard reactions : Forms tertiary alcohols but may require protection of the trifluoromethoxy groups to avoid side reactions .
Advanced Research Questions
Q. How do solvent polarity and catalysts influence regioselectivity in Friedel-Crafts acylations for this compound?
Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the acylium ion, favoring para-substitution on the aromatic ring. In contrast, non-polar solvents (e.g., toluene) may stabilize intermediates, leading to ortho/para mixtures. Catalysts like FeCl₃ or ZnCl₂ can modulate Lewis acidity, with higher acidity promoting faster acylation but increasing risk of trifluoromethoxy group cleavage. Computational studies (DFT) are recommended to predict transition-state geometries and optimize selectivity .
Q. How can contradictory literature data on reaction yields be resolved?
Discrepancies often arise from trace moisture, catalyst purity, or subtle differences in workup procedures. For example:
- Moisture sensitivity : Trifluoromethoxy groups hydrolyze under acidic conditions, requiring strict anhydrous protocols.
- Catalyst aging : Reuse of AlCl₃ may reduce activity due to hydration.
Reproducibility can be improved using continuous flow reactors (as noted in ) for precise control of residence time and temperature.
Q. What strategies mitigate challenges in purifying this compound due to byproducts with similar polarity?
- HPLC with phenyl-modified columns : Enhances separation of aromatic byproducts via π-π interactions.
- Fractional crystallization : Exploits differences in solubility of halogenated derivatives at low temperatures.
- Derivatization : Converting the ketone to a hydrazone or oxime increases polarity differences for easier isolation .
Q. How can the antifungal activity of this compound be evaluated mechanistically?
- CYP51 inhibition assays : Measure IC₅₀ values using recombinant Candida albicans CYP51 and spectrophotometric detection of lanosterol conversion.
- Time-kill curves : Assess fungicidal vs. fungistatic effects in standardized broth microdilution assays (CLSI M27 guidelines).
- Resistance profiling : Compare activity against wild-type and azole-resistant strains to identify cross-resistance patterns .
Methodological Considerations
Q. What computational tools predict the metabolic stability of this compound?
Q. How can isotope-labeled analogs be synthesized for pharmacokinetic studies?
- ¹³C-labeling : Introduce ¹³C at the carbonyl carbon via Claisen condensation with labeled acetic acid derivatives.
- ²H-labeling : Deuterium exchange at the α-position using D₂O and base catalysis.
Validate isotopic purity using LC-MS with selected ion monitoring (SIM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
